1,1,1,3-Tetrafluoropropane
Overview
Description
1,1,1,3-Tetrafluoropropane is a fluorinated hydrocarbon with the molecular formula C3H4F4. It is a colorless, odorless gas that is used in various industrial applications due to its unique chemical properties. This compound is part of the family of hydrofluorocarbons, which are known for their stability and low reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3-Tetrafluoropropane can be synthesized through several methods. One common method involves the fluorination of 1,1,1,3,3-pentachloropropane with hydrogen fluoride in the presence of a vapor phase catalyst . Another method includes the gas-phase dehydrofluorination of 1,1,1,3,3-pentafluoropropane .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale fluorination processes. These processes typically involve the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3-Tetrafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in halogen exchange reactions where fluorine atoms are replaced by other halogens.
Addition Reactions: It can react with unsaturated compounds to form addition products.
Dehydrofluorination: This reaction involves the removal of hydrogen fluoride to form unsaturated fluorinated compounds.
Common Reagents and Conditions
Hydrogen Fluoride: Used in fluorination reactions.
Activated Charcoal: Used as a catalyst in pyrolysis reactions.
Aqueous Potash: Used in bromination reactions.
Major Products
Tetrafluoroallene: Formed through pyrolysis of this compound.
Bromo- and Chlorofluoropropanes: Formed through halogen exchange reactions.
Scientific Research Applications
1,1,1,3-Tetrafluoropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in studies involving fluorinated compounds and their biological interactions.
Medicine: Investigated for its potential use in medical imaging and as a propellant in inhalers.
Mechanism of Action
The mechanism of action of 1,1,1,3-Tetrafluoropropane involves its interaction with various molecular targets. In chemical reactions, it acts as a source of fluorine atoms, which can participate in substitution and addition reactions. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1,1,1,3-Tetrafluoropropane can be compared with other similar compounds such as:
1,1,1,3,3-Pentafluoropropane: Another fluorinated hydrocarbon with similar properties but different reactivity.
1,1,1,2-Tetrafluoroethane: Used as a refrigerant with different physical and chemical properties.
1,1,1,2,3,3-Hexafluoropropane: A more heavily fluorinated compound with higher stability.
The uniqueness of this compound lies in its specific fluorination pattern, which gives it distinct reactivity and applications compared to other fluorinated hydrocarbons.
Properties
IUPAC Name |
1,1,1,3-tetrafluoropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F4/c4-2-1-3(5,6)7/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFGXVGPSGJOBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870541 | |
Record name | 1,1,1,3-Tetrafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460-36-6 | |
Record name | 1,1,1,3-Tetrafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,3-Tetrafluoropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1,3-Tetrafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of converting 3-chloro-1,1,1,3-tetrafluoropropane to 1-chloro-3,3,3-trifluoropropene (HCFC-1233zd)?
A1: HCFC-1233zd is a compound with potential applications as a refrigerant and foam blowing agent. The research presented in the paper ["Process for dehydrofluorination of 3-chloro-1,1,1,3-tetrafluoropropane to 1-chloro-3,3,3-trifluoropropene" []] focuses on developing an efficient and selective method for its synthesis. This is important because HCFC-1233zd has a lower global warming potential compared to some older refrigerants, making it a more environmentally friendly alternative.
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